molecular formula C9H11N5O2 B2761274 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 112734-99-3

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione

Cat. No.: B2761274
CAS No.: 112734-99-3
M. Wt: 221.22
InChI Key: OAWXPKMODSSVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that belongs to the pyrido[2,3-{d}]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-{d}]pyrimidine core with hydrazino and dimethyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with hydrazine derivatives. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with hydrazine hydrate under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiproliferative, and anti-inflammatory activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazino group allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

5-hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-13-7-6(5(12-10)3-4-11-7)8(15)14(2)9(13)16/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWXPKMODSSVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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